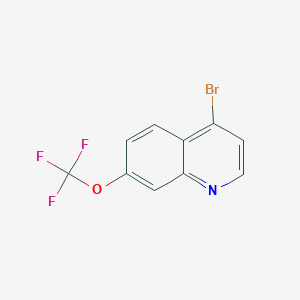

4-Bromo-7-(trifluoromethoxy)quinoline

Description

Overview of Quinoline (B57606) as a Privileged Heterocyclic Scaffold in Chemical Sciences

Quinoline, a heterocyclic aromatic compound, is distinguished by its double-ring structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. eurekaselect.comnih.gov In the fields of medicinal chemistry and drug discovery, the quinoline nucleus is regarded as a "privileged scaffold." researchgate.netrsc.orgnih.gov This designation is attributed to its remarkable ability to bind to a variety of biological targets, enabling the development of derivatives with a wide spectrum of pharmacological activities. researchgate.netrsc.org

The versatility of the quinoline skeleton has been demonstrated by its presence in numerous natural products and synthetic compounds. researchgate.netnih.gov These compounds exhibit a diverse range of biological properties, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. eurekaselect.comnih.govnih.govnih.gov The synthetic accessibility of the quinoline ring system further enhances its appeal, allowing chemists to generate extensive libraries of structurally diverse derivatives through various functionalization strategies. nih.govnih.gov This adaptability has cemented quinoline's role as a cornerstone in the design of novel therapeutic agents. nih.govrsc.org

Importance of Halogenation and Trifluoromethoxy Substitution in Quinoline Chemistry

The strategic functionalization of the quinoline scaffold is a key tactic in medicinal chemistry to refine the physicochemical and biological properties of the resulting molecules. Halogenation, the introduction of halogen atoms like bromine, is a common modification. The bromine atom at the 4-position of the quinoline ring, as seen in 4-Bromo-7-(trifluoromethoxy)quinoline, serves multiple purposes. It can act as a useful synthetic handle, enabling further molecular elaboration through various cross-coupling reactions. researchgate.net Additionally, the introduction of a halogen can influence the molecule's electronic properties and binding interactions with biological targets. researchgate.net

Rationale for Academic Research on this compound

The academic interest in this compound stems from the strategic combination of its three core components: the privileged quinoline scaffold, a synthetically versatile bromine atom, and the property-enhancing trifluoromethoxy group. This specific arrangement of functional groups makes the compound a highly attractive building block for the synthesis of novel and complex molecules with potential therapeutic applications.

Researchers are drawn to this compound for its potential to serve as a precursor in the development of new classes of bioactive agents. The bromine atom at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. researchgate.net This capability enables the systematic exploration of the structure-activity relationship (SAR) of new quinoline derivatives. The presence of the 7-(trifluoromethoxy) group provides a foundation of desirable drug-like properties, such as enhanced metabolic stability and lipophilicity. researchgate.net Therefore, this compound is a valuable intermediate for creating libraries of novel compounds for screening against various diseases.

| Property | Value |

|---|---|

| Molecular Formula | C10H5BrF3NO |

| Molecular Weight | 292.05 g/mol |

| CAS Number | 1189105-57-4 |

Scope and Objectives of Research on Substituted Quinoline Systems

Research focused on substituted quinoline systems is broad and multifaceted, driven by the scaffold's proven success in medicinal chemistry. eurekaselect.com The primary objective is the discovery and development of novel therapeutic agents to address a wide range of diseases, including cancer, infectious diseases, and neurological disorders. rsc.orgrsc.org

The scope of this research encompasses several key areas:

Synthesis of Novel Derivatives: A major focus is the design and synthesis of new quinoline analogues with diverse substitution patterns. nih.gov This involves developing efficient and innovative synthetic methodologies to access previously unexplored chemical space. rsc.org

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the quinoline core to understand how different functional groups at various positions influence biological activity. nih.gov These studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing potential toxicity.

Exploration of New Biological Targets: Scientists are continually screening quinoline derivatives against new and emerging biological targets to identify novel mechanisms of action and potential treatments for a variety of medical conditions. nih.govresearchgate.net

Applications Beyond Medicine: While the primary focus is often pharmaceutical, functionalized quinolines are also investigated for their applications in materials science and as ligands in organometallic catalysis. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBIEUGZSAYZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670910 | |

| Record name | 4-Bromo-7-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189105-57-4 | |

| Record name | 4-Bromo-7-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189105-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 7 Trifluoromethoxy Quinoline and Analogues

Strategies for Introducing Bromo and Trifluoromethoxy Moieties into the Quinoline (B57606) Ring System

The synthesis of 4-bromo-7-(trifluoromethoxy)quinoline can be approached in two primary ways: by constructing the quinoline ring with the desired substituents already in place on the precursors, or by functionalizing a pre-existing quinoline core. This section explores the latter strategies, focusing on directed bromination and trifluoromethoxylation protocols.

Directed Bromination Techniques

Achieving regioselective bromination of the quinoline ring is a significant synthetic challenge. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic substitution, while the benzene (B151609) ring's reactivity is influenced by its own substituents. To introduce a bromine atom at the 4-position, direct bromination of 7-(trifluoromethoxy)quinoline is generally not the preferred method due to potential side reactions and lack of selectivity.

A more effective and widely used strategy involves the synthesis of the corresponding quinolin-4-ol, followed by a halogenation reaction. This approach leverages the reactivity of the hydroxyl group, which can be readily converted to a bromine atom.

A plausible synthetic route would begin with the synthesis of 7-(trifluoromethoxy)quinolin-4-ol (B1388503). This intermediate can then be treated with a brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) to yield the target this compound. A general procedure for the bromination of a quinolin-4-ol involves dissolving the quinolin-4-ol in a suitable solvent like N,N-dimethylformamide (DMF) and adding the brominating agent dropwise under an inert atmosphere. chemicalbook.com

| Starting Material | Reagent | Conditions | Product | Yield |

| Quinolin-4-ol | PBr₃ | DMF, N₂ atmosphere, 30 min | 4-Bromoquinoline (B50189) | 88% chemicalbook.com |

| 7-(Trifluoromethoxy)quinolin-4-ol | PBr₃ or POBr₃ | DMF, N₂ atmosphere | This compound | Not reported |

This table presents a general method for the bromination of quinolin-4-ols and a projected application for the synthesis of the target compound.

Trifluoromethoxylation Protocols

The introduction of a trifluoromethoxy group onto a quinoline ring can be accomplished through several methods, although direct trifluoromethoxylation of an unsubstituted quinoline is challenging. A more common approach involves the use of precursors already bearing the trifluoromethoxy group.

One potential, though less direct, method involves the electrophilic trifluoromethylthiolation of an N-arylpropynamide followed by intramolecular cyclization to form a quinolin-2-one. While this yields a trifluoromethylthiolated product, it highlights the ongoing development of methods to introduce fluorine-containing groups. bohrium.comscilit.com

A more practical approach for synthesizing 7-(trifluoromethoxy)quinoline derivatives is to start with a commercially available or synthesized aniline (B41778) precursor, such as 3-(trifluoromethoxy)aniline (B52521). This aniline can then be used in classical quinoline syntheses, as will be discussed in the following sections.

Classical and Modern Annulation Reactions for Quinoline Core Construction

The construction of the quinoline core is a well-established field of organic synthesis, with several named reactions providing versatile routes to a wide array of substituted quinolines. These methods often rely on the condensation of anilines with various carbonyl compounds.

Pfitzinger Reaction Approaches for Quinoline Synthesis

The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgijsr.net These carboxylic acids can then be decarboxylated to afford the corresponding quinoline.

To synthesize a 7-(trifluoromethoxy)quinoline derivative via this method, one would require 5-(trifluoromethoxy)isatin (B62976) as a starting material. The reaction of this substituted isatin with a suitable ketone or aldehyde would lead to the formation of a 7-(trifluoromethoxy)quinoline-4-carboxylic acid. Subsequent decarboxylation would yield the desired 7-substituted quinoline.

| Isatin Derivative | Carbonyl Compound | Base | Product |

| Isatin | Ketone/Aldehyde | KOH | Quinoline-4-carboxylic acid wikipedia.orgijsr.net |

| 5-(Trifluoromethoxy)isatin | Acetone | KOH | 2-Methyl-7-(trifluoromethoxy)quinoline-4-carboxylic acid |

This table illustrates the general Pfitzinger reaction and a hypothetical application for the synthesis of a 7-(trifluoromethoxy)quinoline precursor.

A related approach involves the reaction of isatin with 4-bromoacetophenone to produce 2-(4-bromophenyl)quinoline-4-carboxylic acid, demonstrating the compatibility of halogenated precursors in this reaction. nih.gov

Skraup Synthesis and its Variants

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation.

To obtain 7-(trifluoromethoxy)quinoline, 3-(trifluoromethoxy)aniline would be the required starting material. The strong electron-withdrawing nature of the trifluoromethoxy group can affect the reactivity of the aniline, potentially requiring modified reaction conditions. Recent advancements have explored microwave-assisted Skraup reactions in water, offering a greener alternative to the traditionally harsh conditions. rsc.org

A related reaction is the Doebner-Miller reaction, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol and is also catalyzed by acid. nih.gov This method offers more flexibility in the substitution pattern of the resulting quinoline.

| Aniline Derivative | Reagents | Conditions | Product | Yield |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Heat | Quinoline | Not specified wikipedia.orgnumberanalytics.com |

| 4-Hydroxyaniline | Glycerol, H₂SO₄ | Microwave, 200°C, 15 min | 6-Hydroxyquinoline | 66% rsc.org |

| 3-(Trifluoromethoxy)aniline | Glycerol, H₂SO₄, Oxidant | Heat | 7-(Trifluoromethoxy)quinoline | Not reported |

This table shows the general Skraup reaction, an example with a substituted aniline, and a potential application for the synthesis of the target quinoline's core structure.

Friedländer and Combes Syntheses for Quinoline Derivatization

The Friedländer synthesis provides a route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base. wikipedia.orgnih.gov For the synthesis of a 7-(trifluoromethoxy)quinoline, a potential precursor would be 2-amino-4-(trifluoromethoxy)acetophenone. The reaction of this ketone with a suitable carbonyl compound would directly lead to the formation of the quinoline ring with the desired substitution pattern.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgwikiwand.com This method is particularly relevant as there are studies on the use of trifluoromethyl-β-diketones to produce trifluoromethyl-substituted quinolines. To synthesize 7-(trifluoromethoxy)quinoline, one could react 3-(trifluoromethoxy)aniline with acetylacetone. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration.

| Aniline Derivative | β-Diketone | Acid Catalyst | Product |

| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline |

| 3-(Trifluoromethoxy)aniline | Acetylacetone | H₂SO₄ or Polyphosphoric acid | 2,4-Dimethyl-7-(trifluoromethoxy)quinoline |

This table outlines the general Combes reaction and a proposed pathway to a 7-(trifluoromethoxy)quinoline analog.

Furthermore, a related synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has been reported by heating 3-(trifluoromethyl)aniline (B124266) with diethyl ethoxymethylenemalonate, followed by cyclization in Dowtherm A at high temperatures. chemicalbook.com A similar strategy could likely be employed starting with 3-(trifluoromethoxy)aniline to produce the corresponding 7-(trifluoromethoxy)quinolin-4-ol derivative, which as mentioned earlier, is a key intermediate for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the bromine atom at the C4 position serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species with an organic halide. organic-chemistry.org In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C4 position, significantly expanding molecular diversity.

The reaction mechanism involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the aryl bromide (the quinoline). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid or boronate ester, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. organic-chemistry.org

Key to the success of these couplings is the choice of catalyst, ligand, base, and solvent. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, have made the coupling of heteroaryl halides highly efficient. nih.gov The reaction conditions are generally tolerant of a wide range of functional groups. nih.gov For challenging heteroaryl-heteroaryl couplings, anhydrous conditions using additives like trimethyl borate (B1201080) can enhance reaction rates and yields. nih.gov

The table below illustrates typical conditions and scope for Suzuki-Miyaura reactions applicable to the functionalization of a 4-bromoquinoline core. mdpi.com

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Good | mdpi.com |

| 2-Fluoropyridin-3-yltrifluoroborate | Pd(OAc)2 / RuPhos | K3PO4 | n-Butanol | 73 | nih.gov |

| Benzofuran-2-yltrifluoroborate | Pd(OAc)2 / RuPhos | K3PO4 | n-Butanol | 92 | nih.gov |

| 2-Methoxypyrimidin-4-yltrifluoroborate | Pd(OAc)2 / RuPhos | K3PO4 | n-Butanol | Excellent | nih.gov |

The Ullmann reaction, first reported in 1901, is a classic copper-catalyzed method for forming aryl-aryl bonds from two aryl halides. wikipedia.org While traditionally requiring harsh conditions, modern variations have improved its scope and applicability. wikipedia.orgresearchgate.net Ullmann-type reactions also extend to the formation of C-N and C-O bonds, coupling aryl halides with amines or alcohols. organic-chemistry.org

The mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.org For the C-C coupling, this intermediate reacts with a second molecule of the aryl halide. In C-N or C-O couplings, the organocopper species is formed and then reacts with the nucleophile. The development of specific ligands, such as phenanthrolines, has been crucial in improving the efficiency and selectivity of these reactions, allowing them to proceed under milder conditions. nih.gov This method is particularly useful for synthesizing symmetrical biaryl compounds but can also be adapted for unsymmetrical products. wikipedia.org

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. However, intramolecular versions of this reaction are powerful tools for constructing cyclic systems, including the quinoline core. One-pot strategies involving a Heck coupling followed by an intramolecular cyclization and dehydrogenation can efficiently produce quinolines from simple starting materials like iodoanilines and allylic alcohols.

Furthermore, sequential Heck reduction-cyclization (HRC) reactions have been developed to synthesize substituted 2-quinolones. nih.gov These reactions can be performed under mild conditions using a heterogeneous palladium catalyst, which simplifies product purification and catalyst recycling. nih.gov This methodology provides a direct route to building the quinoline ring system, which can be pre-functionalized with fluoroalkyl groups, offering an alternative pathway to compounds like this compound.

Nucleophilic Substitution Reactions for Quinoline Derivatization

The bromine atom at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. nih.gov

This pathway allows for the direct displacement of the bromide with a variety of nucleophiles, providing straightforward access to a wide range of C4-functionalized quinolines. The strength of the carbon-halogen bond is a critical factor in these reactions; C-Br bonds are weaker than C-Cl and C-F bonds, making bromoquinolines highly suitable substrates for nucleophilic substitution. chemguide.co.uk

Research on analogous 4-chloroquinolines has demonstrated successful substitutions with various nucleophiles, and these methods are directly applicable to 4-bromoquinolines. mdpi.com

The table below summarizes nucleophilic substitution reactions that can be applied to derivatize the 4-position of the quinoline core.

| Nucleophile | Resulting Functional Group at C4 | Reference |

|---|---|---|

| Hydrazine | 4-Hydrazino | mdpi.com |

| Sodium Azide (B81097) | 4-Azido | mdpi.com |

| Ammonia/Amines | 4-Amino/4-Alkylamino | mdpi.com |

| Thiols (e.g., Ethanethiol) | 4-Sulfanyl | mdpi.com |

| Hydroxide | 4-Hydroxy (Quinolin-4-one) | masterorganicchemistry.com |

Cascade and One-Pot Synthetic Approaches

Cascade and one-pot reactions are highly efficient synthetic strategies that minimize waste, time, and resources by combining multiple reaction steps into a single operation without isolating intermediates. These approaches are particularly valuable for constructing complex heterocyclic frameworks like the quinoline ring.

While specific examples using trifluoromethyl ynones leading directly to this compound are specialized, analogous cascade reactions demonstrate the power of this approach for quinoline synthesis. A notable example is the TMSBr-promoted cascade cyclization of easily prepared ortho-propynol phenyl azides to construct 4-bromoquinolines in moderate to excellent yields. researchgate.net

In this transformation, TMSBr acts as an acid promoter. The proposed mechanism involves the formation of a halogen-substituted allene (B1206475) intermediate, which then undergoes a 6-endo-trig cyclization. Subsequent release of a proton and nitrogen gas yields the final 4-bromoquinoline product. researchgate.net The resulting 4-bromoquinolines are valuable intermediates that can be further diversified using the cross-coupling and nucleophilic substitution reactions described previously. researchgate.net This method highlights how complex quinoline cores can be assembled efficiently in a single pot from acyclic precursors.

TMSCl-Mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides

A novel and efficient strategy for the synthesis of 4-haloquinolines has been developed utilizing a cascade cyclization of ortho-propynol phenyl azides. rsc.orgnih.gov This methodology is particularly relevant for the synthesis of compounds like this compound. The reaction is typically promoted by a trimethylsilyl (B98337) halide, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl chloride (TMSCl).

In this process, TMSBr acts not only as an acid-promoter to initiate the reaction but also as a nucleophilic bromide source. nih.govresearchgate.net The reaction proceeds through a proposed mechanism involving the formation of a halogen-substituted allene intermediate, which then undergoes a 6-endo-trig cyclization. researchgate.net This is followed by the release of a proton and nitrogen gas to yield the final 4-bromoquinoline product. researchgate.net The transformation is noted for its smooth progression, good functional group compatibility, and the generation of desired products in moderate to excellent yields. nih.govresearchgate.net

This method provides a direct route to construct difficult-to-access 4-bromoquinolines from readily prepared ortho-propynol phenyl azides. nih.govresearchgate.net While the synthesis of this compound itself is not explicitly detailed in the reviewed literature, the established protocol for a range of substituted analogues suggests its applicability. The reaction conditions generally involve treating the ortho-propynol phenyl azide substrate with TMSBr in a solvent like nitromethane (B149229) at elevated temperatures. researchgate.net The versatility of this method is further highlighted by the successful synthesis of corresponding 4-chloro and 4-iodo quinolines using TMSCl and TMSI, respectively. researchgate.net

The resulting 4-haloquinoline products are valuable intermediates themselves. They can undergo further derivatization through various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to create a diverse library of functionalized quinolines with potential biological and pharmaceutical activity. rsc.orgresearchgate.net

Below is a table summarizing the synthesis of various 4-bromoquinoline analogues using the TMSBr-promoted cascade cyclization, demonstrating the scope and efficiency of this methodology.

Table 1: Synthesis of 4-Bromoquinoline Analogues via TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides Data sourced from multiple studies on the TMSBr-promoted cyclization. researchgate.netmdpi.com

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | Phenyl | 4-Bromo-2-phenylquinoline | 95 |

| 2 | H | 4-Methoxyphenyl | 4-Bromo-2-(4-methoxyphenyl)quinoline | 91 |

| 3 | H | 4-Fluorophenyl | 4-Bromo-2-(4-fluorophenyl)quinoline | 92 |

| 4 | H | 3,4,5-Trimethoxyphenyl | 4-Bromo-2-(3,4,5-trimethoxyphenyl)quinoline | 86 |

| 5 | 7-Methoxy | Phenyl | 4-Bromo-7-methoxy-2-phenylquinoline | 93 |

| 6 | 7-Chloro | Phenyl | 4-Bromo-7-chloro-2-phenylquinoline | 89 |

Green Chemistry Approaches in Quinoline Synthesis

The synthesis of quinoline and its derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comresearchgate.net However, these methods often necessitate harsh reaction conditions, including high temperatures and the use of hazardous reagents and solvents, which are environmentally detrimental. tandfonline.comresearchgate.net In response, the principles of green chemistry are being increasingly applied to develop more sustainable and efficient synthetic routes for quinolines. acs.org

Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. ijpsjournal.com Key strategies in the green synthesis of quinolines include the use of environmentally benign solvents, alternative energy sources, and reusable catalysts. tandfonline.comijpsjournal.com

Key Green Approaches:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and low cost. tandfonline.com Ionic liquids and deep eutectic solvents (DESs) are also gaining attention as they are often non-volatile and can act as both the solvent and catalyst. ijpsjournal.com

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. ijpsjournal.com Compared to conventional heating, MAS can significantly reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netijpsjournal.com

Nanocatalysis: The use of nanocatalysts offers significant advantages due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov Catalysts such as Fe₃O₄ nanoparticles have been used for quinoline synthesis in water, with the added benefit of being easily recoverable (e.g., via magnetism) and reusable for multiple reaction cycles without a significant loss of activity. nih.gov

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. acs.org This approach simplifies synthetic procedures, reduces waste, and is well-aligned with the principles of green chemistry. tandfonline.com

The table below provides a comparative overview of traditional versus green synthetic approaches for quinolines.

Table 2: Comparison of Traditional and Green Synthetic Methods for Quinolines This table synthesizes general findings from reviews on green quinoline synthesis. tandfonline.comijpsjournal.comnih.gov

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Green Chemistry Approaches (e.g., MAS, Nanocatalysis) |

| Solvents | Often hazardous organic solvents, strong acids | Water, ionic liquids, deep eutectic solvents, or solvent-free |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic irradiation |

| Catalysts | Often strong acids (e.g., H₂SO₄), non-recoverable | Recyclable heterogeneous catalysts, nanocatalysts, biocatalysts |

| Reaction Time | Typically several hours to days | Often minutes to a few hours |

| Waste Generation | High, due to stoichiometric reagents and solvent use | Reduced, due to catalytic processes and atom economy |

| Conditions | Harsh (high temperatures, strong acids) | Generally milder reaction conditions |

Scalability Considerations for Synthetic Procedures

The transition of a synthetic procedure from a laboratory-scale experiment to large-scale industrial production presents numerous challenges. For the synthesis of this compound, scalability is a critical factor that influences the economic viability and practical application of the chosen method. tandfonline.com

Key considerations for scaling up synthetic procedures include:

Reaction Efficiency and Yield: A reaction that performs well on a milligram or gram scale may not be as efficient when scaled up to kilograms. For instance, in some electrochemical syntheses, scaling up a reaction from a 1 mmol to a 10 mmol scale resulted in a slight decrease in yield. acs.org Maintaining high yields is crucial for cost-effectiveness.

Cost and Availability of Reagents: The cost of starting materials, catalysts, and solvents becomes a major factor at an industrial scale. While a novel catalyst might be excellent in the lab, its high cost could render the process economically unfeasible for large-scale production. tandfonline.com

Process Safety and Heat Management: Exothermic reactions that are easily controlled in laboratory glassware can pose significant safety risks on a larger scale. Efficient heat transfer and temperature control are paramount to prevent runaway reactions.

Work-up and Purification: Procedures for product isolation and purification must be amenable to large-scale operations. Methods like column chromatography, common in the lab, are often impractical and costly for industrial production. Alternative methods such as crystallization or distillation are preferred.

For the TMSCl-mediated cascade cyclization, scalability would require careful optimization of reaction parameters, such as temperature and reaction time, to ensure both safety and efficiency. The cost and handling of TMSCl or TMSBr at scale would also need to be assessed. Green chemistry approaches are inherently advantageous for scalability due to their use of safer solvents, milder conditions, and often more efficient, waste-reducing processes. acs.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Exploration of Electrophilic and Nucleophilic Substitution Reactions at the Quinoline (B57606) Nucleus

The reactivity of the quinoline ring system is a nuanced interplay of the characteristics of its constituent benzene (B151609) and pyridine (B92270) rings. The quinoline nucleus is generally considered an electron-deficient system due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system towards electrophilic attack. nih.gov

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine portion of the quinoline nucleus makes it susceptible to nucleophilic attack, with the C-2 and C-4 positions being the most reactive. youtube.com For 4-Bromo-7-(trifluoromethoxy)quinoline, the bromine atom at the C-4 position is a good leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the synthetic utility of 4-haloquinolines, allowing for the introduction of a wide array of functional groups. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom.

A variety of nucleophiles can be employed to displace the C-4 bromine, including amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This facile substitution provides a direct route to diverse libraries of 4-substituted 7-(trifluoromethoxy)quinoline derivatives.

Interactive Table: Reactivity of the this compound Nucleus

| Reaction Type | Position(s) of Reactivity | Influence of Substituents | General Outcome |

|---|---|---|---|

| Electrophilic Substitution | C-5, C-8 (generally) | The -OCF₃ group at C-7 is strongly deactivating. | Reaction is disfavored and requires forcing conditions. |

| Nucleophilic Substitution | C-4 | The bromo group at C-4 is a good leaving group. The ring nitrogen activates this position. | Facile displacement of bromide by various nucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻). researchgate.net |

Oxidative and Reductive Transformations of this compound

The oxidation and reduction of the quinoline scaffold can lead to a variety of products, depending on the reagents and conditions employed.

Reductive Transformations: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. youtube.com Catalytic hydrogenation, for instance using palladium on carbon, can reduce both rings, leading to the corresponding decahydroquinoline. youtube.com Milder reducing agents, such as tin in hydrochloric acid, tend to selectively reduce the pyridine ring, which would yield 4-bromo-7-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline. youtube.com The presence of the trifluoromethoxy group is not expected to interfere with these transformations, although the bromo substituent might be susceptible to hydrodebromination under certain catalytic hydrogenation conditions.

Oxidative Transformations: The quinoline ring is relatively stable to oxidation. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate, the carbocyclic ring can be cleaved. youtube.com This reaction typically results in the formation of a pyridine-2,3-dicarboxylic acid (quinolinic acid). For this compound, such a transformation would be destructive to the core scaffold. A more synthetically relevant oxidative process involves the dehydrogenation of a corresponding tetrahydroquinoline. For example, N-bromosuccinimide (NBS) has been used for the oxidative bromination and dehydrogenation of tetrahydroquinolines to furnish fully aromatic bromoquinolines. rsc.org

Rearrangement Reactions Involving Quinoline Derivatives

While no specific rearrangement reactions involving this compound have been detailed in the literature, the quinoline scaffold is known to participate in several classes of molecular rearrangements. For example, N-acylated-1,2-dihydroquinolines have been shown to undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds. rsc.org Another relevant transformation is the dienone-phenol rearrangement and its variants, such as the quinol-enedione rearrangement, which proceed from quinol substrates to form hydroquinones or cyclohexenediones. nih.gov These reactions, while not directly applicable to the aromatic this compound, highlight the potential for skeletal reorganization in reduced or functionalized quinoline systems.

Metal-Catalyzed Coupling Reactivity Beyond C-C Bond Formation

The bromine atom at the C-4 position of this compound serves as a versatile handle for a multitude of metal-catalyzed cross-coupling reactions. While C-C bond formations like Suzuki and Sonogashira couplings are common, the focus here is on heteroatom coupling.

C-N Bond Formation: Palladium- and copper-catalyzed reactions are frequently used to form C-N bonds. Buchwald-Hartwig amination, for example, allows for the coupling of the C-4 position with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. This is a powerful method for synthesizing libraries of 4-aminoquinoline (B48711) derivatives. Research on related haloquinolines has demonstrated the feasibility of such transformations. For instance, palladium-catalyzed double C-N coupling has been used in the synthesis of indoloquinolines from dihaloquinolines. rsc.org

C-O and C-S Bond Formation: Analogous to C-N coupling, palladium or copper catalysts can facilitate the formation of C-O and C-S bonds. The reaction of this compound with phenols, alcohols, or thiols under appropriate catalytic conditions (e.g., Ullmann condensation conditions) can yield the corresponding 4-aryloxy, 4-alkoxy, or 4-thioether derivatives.

Interactive Table: Examples of Metal-Catalyzed Heteroatom Coupling Reactions

| Bond Formed | Reaction Name | Typical Catalyst | Reactant | Product Type |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Palladium | Amine (R₂NH) | 4-Aminoquinoline |

| C-N | Ullmann Condensation | Copper | Amine (R₂NH) | 4-Aminoquinoline |

| C-O | Ullmann Condensation | Copper | Alcohol/Phenol (ROH) | 4-Alkoxy/Aryloxyquinoline |

| C-S | - | Palladium/Copper | Thiol (RSH) | 4-(Alkyl/Aryl)thioquinoline |

Studies on the Fluxional Behavior of Substituted Quinoline Systems

The study of fluxional behavior in molecules like substituted quinolines involves investigating dynamic processes such as conformational changes, restricted bond rotation, and intermolecular interactions. These phenomena are often probed using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

For quinoline derivatives, a significant area of study has been the non-covalent interactions, particularly π-π stacking. uncw.edu The aromatic quinoline ring can self-associate in solution, leading to concentration-dependent chemical shifts in ¹H NMR spectra. uncw.edu These studies reveal that quinoline molecules can form stacked dimers or larger aggregates, often in an anti-parallel orientation to minimize dipole-dipole repulsion. uncw.eduuncw.edu The specific substituents on the quinoline ring, such as the bromo and trifluoromethoxy groups in this compound, would modulate these interactions by altering the molecule's dipole moment and steric profile.

Furthermore, the trifluoromethoxy group (-OCF₃) attached to the aromatic ring may exhibit restricted rotation around the C-O bond. Variable-temperature NMR could potentially be used to determine the rotational energy barrier, providing insight into the conformational dynamics of this specific substituent.

Reaction Kinetics and Thermodynamic Analyses of Quinoline Transformations

A comprehensive understanding of a chemical transformation requires knowledge of its kinetics (reaction rates, activation energies) and thermodynamics (enthalpy, entropy, and Gibbs free energy changes).

For the parent quinoline molecule, extensive thermodynamic data are available from sources like the National Institute of Standards and Technology (NIST). nist.govnist.gov These data include properties such as the standard molar enthalpy of formation and the constant pressure heat capacity.

Data Table: Selected Thermodynamic Properties of Quinoline (Parent Compound)

| Property | Value | Units | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (Liquid, 298.15 K) | 158.2 ± 1.2 | kJ/mol | nist.gov |

| Constant Pressure Heat Capacity (Liquid, 298.15 K) | 194.89 | J/mol·K | nist.gov |

| Boiling Point (Tboil) | 511 ± 2 | K | nist.gov |

Studies on substituted quinolines, such as methylquinolines, have extended this understanding by combining experimental measurements (e.g., vapor pressures) with quantum chemical calculations to determine thermodynamic properties like enthalpies of vaporization and formation, as well as hydrogenation/dehydrogenation reaction enthalpies. researchgate.net

For this compound, specific kinetic and thermodynamic data are not widely published. However, established methodologies could be applied. For instance, the kinetics of its nucleophilic substitution reactions at C-4 could be monitored using spectroscopic techniques (e.g., UV-Vis or NMR) to determine rate constants and activation parameters. Similarly, computational chemistry could be employed to calculate the thermodynamic properties of the molecule and the energy profiles of its various potential transformations, providing a theoretical framework for its reactivity. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 7 Trifluoromethoxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of a compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Bromo-7-(trifluoromethoxy)quinoline is expected to display signals corresponding to the five protons on the quinoline (B57606) ring system. The electron-withdrawing nature of the bromine atom at C4 and the trifluoromethoxy group at C7 significantly influences the chemical shifts of the adjacent protons.

The proton at the C2 position is anticipated to be the most deshielded proton on the pyridine (B92270) ring, appearing as a doublet due to coupling with the C3 proton. The C3 proton would, in turn, appear as a doublet coupled to the C2 proton. On the benzenoid ring, the protons at C5, C6, and C8 will exhibit splitting patterns dictated by their coupling with each other. The proton at C8, being adjacent to the nitrogen-containing ring, is expected to be significantly deshielded. The proton at C5 will be influenced by the adjacent bromine at C4, and the proton at C6 will be ortho to the trifluoromethoxy group.

Predicted ¹H NMR Data (based on analogous structures)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.8 - 9.0 | d |

| H-3 | 7.6 - 7.8 | d |

| H-5 | 8.2 - 8.4 | d |

| H-6 | 7.4 - 7.6 | dd |

Note: Predicted values are based on general quinoline spectra and substituent effects. Actual values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will show 11 distinct signals: 10 for the quinoline carbon skeleton and one for the trifluoromethoxy carbon. The carbon atoms bonded to electronegative atoms (Br, N, O, F) will be the most deshielded. The C4 carbon, bonded to bromine, and the C7 carbon, bonded to the oxygen of the trifluoromethoxy group, are expected to have significant downfield shifts. The carbon of the trifluoromethoxy group (-OCF₃) will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~125 |

| C-4a | ~149 |

| C-5 | ~129 |

| C-6 | ~118 |

| C-7 | ~150 (q) |

| C-8 | ~120 |

| C-8a | ~148 |

Note: These are estimated chemical shifts. The 'q' denotes a quartet.

Fluorine-19 (¹⁹F) NMR Spectroscopic Probing of Trifluoromethyl and Trifluoromethoxy Groups

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. Therefore, they are expected to produce a single signal. This signal will appear as a singlet, as there are no adjacent protons or other fluorine atoms to cause splitting. The chemical shift for a trifluoromethoxy group typically appears in a distinct region from a trifluoromethyl group. For instance, a ¹⁹F NMR spectrum for a related compound showed a singlet at -67.9 ppm for a trifluoromethoxy group. cas.org

Infrared (IR) and Raman Spectroscopic Characterization of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insight into the functional groups and bonding within a molecule. For this compound, the spectra would be dominated by vibrations of the quinoline ring and the trifluoromethoxy substituent.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: These vibrations from the quinoline ring system are expected in the 1620-1430 cm⁻¹ range.

C-O-C stretching: The ether linkage in the trifluoromethoxy group will have characteristic stretches, typically around 1250-1050 cm⁻¹.

C-F stretching: These are typically very strong absorptions in the IR spectrum, found in the 1300-1100 cm⁻¹ region. The presence of multiple C-F bonds in the -OCF₃ group will lead to intense bands here.

C-Br stretching: This vibration occurs at lower wavenumbers, typically in the 650-550 cm⁻¹ range.

While IR spectroscopy is sensitive to polar bonds (like C-F and C=N), Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and would be effective for observing the symmetric breathing modes of the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, allowing for the unambiguous determination of its elemental formula.

For C₁₀H₅⁷⁹BrF₃NO, the calculated monoisotopic mass is 290.95099 Da . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will show two peaks of nearly equal intensity at m/z ~291 and ~293.

Plausible fragmentation pathways under electron ionization (EI) could involve:

Loss of a bromine radical: [M - Br]⁺

Loss of the trifluoromethoxy group: [M - OCF₃]⁺

Loss of a fluorine atom: [M - F]⁺

Analyzing these fragments helps to confirm the connectivity of the molecule's structure.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. Currently, there is no publicly available crystal structure for this compound.

Based on the structures of related quinoline derivatives, the molecule is expected to be largely planar. acs.org In the solid state, the crystal packing would likely be influenced by several intermolecular forces. These could include π-π stacking interactions between the planar quinoline ring systems of adjacent molecules. Furthermore, the bromine atom could participate in halogen bonding (C-Br···N or C-Br···O), and the fluorine atoms could engage in weak hydrogen bonds or other dipole-dipole interactions, which would collectively dictate the three-dimensional architecture of the crystal lattice.

Chromatographic Methods for Purity Assessment and Lipophilicity Measurements

Chromatographic techniques are indispensable tools in synthetic chemistry for verifying the purity of a compound and for determining key physicochemical properties like lipophilicity, which influences a molecule's pharmacokinetic profile. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring reaction progress and assessing purity, while Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides quantitative purity data and is a gold-standard method for measuring lipophilicity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique used for the qualitative assessment of compound purity. For a novel compound like this compound, TLC would be employed to monitor its formation during synthesis and to determine an appropriate solvent system for purification by column chromatography.

The purity is assessed by spotting a solution of the compound onto a TLC plate—typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber with a specific solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase and the mobile phase.

The retention factor (Rƒ), a key parameter in TLC, is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot with a distinct Rƒ value under a specific solvent system. The presence of multiple spots indicates impurities. Visualization is typically achieved under UV light (at 254 nm or 366 nm) or by using chemical staining agents like potassium permanganate (B83412) or iodine.

For substituted quinolines, common mobile phases consist of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The exact ratio is optimized to achieve an Rƒ value ideally between 0.3 and 0.7 for the target compound.

Table 1: Representative TLC Conditions for Analysis of Substituted Quinolines

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |

| Mobile Phase | Hexane:Ethyl Acetate (varying ratios, e.g., 7:3 v/v) |

| Visualization | UV lamp (λ = 254 nm), Iodine vapor |

| Retention Factor (Rƒ) | Dependent on the exact mobile phase composition |

Note: This table represents typical conditions used for quinoline derivatives. The optimal mobile phase for this compound would require experimental determination.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It is the method of choice for obtaining high-resolution purity data and for the experimental determination of lipophilicity.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecyl- or C18-bonded silica), and the mobile phase is a polar solvent, typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. For ionizable compounds like quinolines, buffers are often added to the mobile phase to control the pH and ensure reproducible retention times.

Purity Assessment: For purity analysis, a sample of this compound would be injected into the HPLC system. The components are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. A detector, most commonly a Diode-Array Detector (DAD) or UV-Vis detector, measures the absorbance of the eluate. The output is a chromatogram, where the area of each peak corresponds to the concentration of the respective component. The purity of the sample is expressed as the percentage of the main peak area relative to the total area of all peaks.

Lipophilicity Measurement: RP-HPLC is a widely accepted method for determining lipophilicity, which is typically expressed as log P (the logarithm of the partition coefficient between n-octanol and water). In HPLC, the logarithm of the retention factor (log k) is linearly correlated with log P for a series of related compounds.

To measure the lipophilicity of this compound, a series of isocratic HPLC runs are performed using different ratios of the organic modifier (e.g., acetonitrile) in the mobile phase. The retention time (tR) is measured for each run, and the retention factor (k) is calculated. The log k values are then extrapolated to 100% water (log kₑ) to provide a standardized measure of lipophilicity. The bromo and trifluoromethoxy substituents are expected to significantly increase the lipophilicity of the quinoline core.

Table 2: Illustrative RP-HPLC Method for Purity and Lipophilicity Analysis

| Parameter | Description |

| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water (with 0.1% formic acid or buffer) B: Acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Analysis Type | Purity: Gradient elution (e.g., 5% to 95% B over 20 min) Lipophilicity: Isocratic elution (multiple runs with varying %B) |

Note: This table provides a general-purpose method for quinoline derivatives. Specific parameters would be optimized for this compound to ensure optimal separation and peak shape.

Computational and Theoretical Investigations of 4 Bromo 7 Trifluoromethoxy Quinoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine optimized molecular geometry, electronic properties, and spectroscopic parameters. DFT calculations for quinoline (B57606) derivatives help in understanding their intrinsic stability, reactivity, and conformational preferences. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. semanticscholar.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For quinoline derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. The energy gap helps in understanding the electronic transitions and the molecule's potential applications in optoelectronics. semanticscholar.org For 4-Bromo-7-(trifluoromethoxy)quinoline, the electron-withdrawing nature of the bromine and trifluoromethoxy groups would be expected to influence the energies of these frontier orbitals significantly.

Table 1: Illustrative Frontier Orbital Energies for a Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.92 |

| Energy Gap (ΔE) | 4.93 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govarabjchem.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Typically, red or yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors represent regions of positive potential (electron-poor), prone to nucleophilic attack. arabjchem.orguantwerpen.be

In quinoline derivatives, the nitrogen atom of the quinoline ring is often an electron-rich site. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the quinoline nitrogen and the oxygen of the trifluoromethoxy group, making them potential sites for hydrogen bonding and electrophilic interactions. Conversely, the regions around the hydrogen atoms would exhibit positive potential.

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) have become a standard tool in structural chemistry. nrel.govrsc.orgacs.org By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to predict chemical shifts that often show excellent correlation with experimental data. researchgate.netacs.org For complex molecules like this compound, predicted NMR spectra can help assign experimental peaks and confirm the correct structure.

Vibrational Frequencies: Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule. arxiv.orgarxiv.org The calculated frequencies correspond to the molecule's vibrational modes. nih.govbohrium.com While theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled to provide a reliable assignment of the experimental vibrational bands. nih.gov This analysis provides insight into the molecule's structural and bonding characteristics. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Parameter | Predicted Value | Description |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | 148.5 | Illustrative C4-Br carbon |

| ¹H NMR Chemical Shift (ppm) | 8.21 | Illustrative aromatic proton |

| Vibrational Frequency (cm⁻¹) | 1580 | Illustrative C=N stretch |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling plays a crucial role in SAR by identifying key structural features, or pharmacophores, that are essential for a molecule's interaction with a biological target. rsc.org

For quinoline analogues, SAR studies have been instrumental in developing potent anticancer and antimalarial agents. nih.govresearchgate.net These studies often reveal that modifications at specific positions of the quinoline ring can dramatically alter biological efficacy. For instance, in the context of this compound, SAR analysis would involve computationally modeling analogues where the bromo and trifluoromethoxy groups are replaced by other substituents. By comparing the predicted binding affinities or electronic properties of these analogues, researchers can deduce which functional groups and positions are critical for activity, guiding the synthesis of more potent compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the biological activity of a series of compounds with their physicochemical properties or structural descriptors. researchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

For quinoline derivatives, numerous QSAR models have been developed to predict activities such as anticancer, antimalarial, and antibacterial effects. researchgate.netucm.esnih.gov These models use various molecular descriptors, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. researchgate.net A statistically validated QSAR model can be a powerful predictive tool in drug discovery, enabling the high-throughput screening of virtual libraries of quinoline derivatives to identify promising candidates for synthesis and testing. nih.govresearchgate.net For example, a QSAR model for anti-TB activity in quinolinone-based compounds found that van der Waals volume and electronegativity played a pivotal role. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions (e.g., DNA Gyrase, PI3K)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov It is widely used to understand the molecular basis of drug action and for virtual screening.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial drugs, including the quinolone class of antibiotics. nih.gov Molecular docking studies of quinoline derivatives into the active site of DNA gyrase help to elucidate the key interactions responsible for inhibition. nih.gov These studies often show that the quinoline core can engage in π-π stacking with DNA bases, while substituents can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's binding pocket. nih.gov Such insights are crucial for designing new gyrase inhibitors that can overcome bacterial resistance.

PI3K: Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions like cell growth and proliferation. rjraap.comnih.gov Their deregulation is frequently implicated in cancer, making them an important target for anticancer drug development. mdpi.comnih.gov Docking studies of quinoline-based inhibitors into the ATP-binding site of PI3K isoforms have been performed to understand their mechanism of action. rjraap.comresearchgate.net These studies help identify key hydrogen bonds and hydrophobic interactions that confer potency and selectivity, guiding the development of the next generation of PI3K inhibitors. mdpi.comnih.gov For example, docking of certain pyrazoline derivatives containing a quinoline moiety showed better docking scores than known reference drugs, suggesting their potential as lead molecules for new PI3K inhibitors. nih.govresearchgate.net

Applications in Chemical Sciences: Research Oriented Perspectives

4-Bromo-7-(trifluoromethoxy)quinoline as a Precursor in Complex Molecule Synthesis

This compound is a functionalized heterocyclic compound primed for use as a precursor in the synthesis of more complex molecules. The bromine atom at the C4 position is a key reactive handle, enabling a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. While specific examples detailing the use of this exact compound are not extensively documented in publicly available research, its structure is designed for participation in several critical carbon-carbon and carbon-nitrogen bond-forming reactions.

The reactivity of the C-Br bond on the quinoline (B57606) ring allows it to serve as an electrophilic partner in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various organoboron compounds (boronic acids or esters) to form a new C-C bond at the 4-position. rsc.orgorganic-chemistry.org The reaction is known for its mild conditions and high tolerance of functional groups. nih.gov The efficiency of such couplings on bromo-quinoline systems allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. nih.govrsc.org

Sonogashira Coupling: This coupling facilitates the formation of a C-C bond between the C4-position of the quinoline and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is a powerful method for constructing arylalkynes, which are important structures in pharmaceuticals and organic materials. wikipedia.org The reaction is typically catalyzed by palladium and a copper(I) co-catalyst under mild, basic conditions. organic-chemistry.orgwikipedia.org For di-substituted haloquinolines, such as a hypothetical bromo-iodo-quinoline, the reaction often occurs selectively at the more reactive iodide position first. libretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the bromoquinoline with a wide variety of primary or secondary amines. nih.govorganic-chemistry.org This method is crucial for synthesizing substituted aminoquinolines, a scaffold present in many biologically active molecules. nih.gov Selective amination of a bromo-substituent in the presence of a less reactive chloro-substituent on the same quinoline ring has been demonstrated, highlighting the tunable reactivity of these precursors. nih.gov

The trifluoromethoxy (-OCF₃) group at the 7-position significantly influences the electronic properties of the quinoline ring, acting as a strong electron-withdrawing group. This electronic modification can enhance the reactivity of the C-Br bond toward oxidative addition in palladium-catalyzed cycles, potentially facilitating the cross-coupling reactions.

Role of Quinoline Derivatives as Organocatalysts in Organic Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a "green" and powerful tool in synthesis, avoiding the use of potentially toxic metals. researchgate.net Quinoline derivatives have emerged as a significant class of organocatalysts, leveraging the unique structural and electronic properties of the quinoline framework. researchgate.net

The nitrogen atom within the quinoline ring can act as a Lewis base, activating substrates, or as a component of a larger chiral scaffold to induce stereoselectivity. While many organocatalyzed reactions focus on the construction of the quinoline core itself, certain quinoline-based molecules can catalyze other transformations. researchgate.netmdpi.com For instance, chiral quinoline-based amines and amides have been employed in asymmetric synthesis.

Research has focused on various organocatalyzed reactions for the construction of the quinoline core, which underscores the inherent reactivity of the scaffold that can be harnessed for catalysis. researchgate.net These methods often involve metal-free approaches for creating functionalized quinolines. mdpi.com The development of efficient, environmentally friendly protocols for quinoline synthesis, such as those using reusable catalysts or green solvents, is an active area of research. acs.org

Table 2: Examples of Organocatalytic Approaches in Quinoline Synthesis

| Reaction Type | Catalyst/Conditions | Key Features |

| Cascade Mannich addition/cyclization | Zirconocene dichloride/trimellitic acid | Eco-friendly, synergistic catalysis system. acs.org |

| Four-component coupling | Titanium dioxide nanoparticles (TiO₂-NPs) | Green solvent (water), recyclable catalyst. acs.org |

| Three-component condensation | 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulphate | Reusable, eco-friendly catalyst in ethanol. acs.org |

Development of Quinoline-Based Ligands for Transition Metal Catalysis

The quinoline moiety is a privileged structure for the design of ligands in transition metal catalysis. libretexts.orgresearchgate.net Its rigid framework and the presence of a nitrogen donor atom allow it to form stable complexes with a variety of metals, including palladium, copper, iron, and cobalt. synquestlabs.comresearchgate.netcas.org These complexes are instrumental in a vast range of chemical transformations. cas.org

Quinoline-based ligands have been successfully employed in:

Cross-Coupling Reactions: As ligands, they can modulate the reactivity and selectivity of metal catalysts in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. cas.org The electronic properties of the quinoline ring can be tuned by substituents, which in turn influences the catalytic activity.

C-H Functionalization: Transition metal complexes with quinoline-based directing groups can facilitate the selective activation and functionalization of otherwise inert C-H bonds.

Asymmetric Catalysis: Chiral quinoline ligands are extensively used to induce enantioselectivity in metal-catalyzed reactions, which is critical for the synthesis of pharmaceuticals and other bioactive molecules.

Researchers have developed a plethora of quinoline-based ligands, including Schiff bases, which are readily synthesized and can act as versatile chelating agents for various metal ions. synquestlabs.com The coordination of Schiff base ligands to metal ions often enhances their biological activity and catalytic performance. synquestlabs.com The continuous development of new synthetic routes to functionalized quinolines provides an ever-expanding toolbox for creating novel ligands with tailored properties for specific catalytic applications. researchgate.netcas.org

Exploitation in Materials Science as Building Blocks

Quinoline derivatives are versatile building blocks for the creation of advanced functional materials due to their unique electronic and photophysical properties. nih.govnih.gov The rigid, planar, and aromatic nature of the quinoline system makes it an ideal component for materials used in electronics and optoelectronics. nih.gov

Key application areas include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used in the emissive layers of OLEDs. Their structural properties can be tuned to achieve emission across the visible spectrum.

Photovoltaics: In solar cells, quinoline-based compounds have been incorporated into conjugated polymers and as sensitizing dyes. nih.gov

Aggregation-Induced Emission (AIE) Materials: The quinoline-malononitrile (QM) core has been identified as a high-performance building block for creating AIEgens—molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation. organic-chemistry.org These materials are in high demand for bioimaging and diagnostics due to their high brightness, photostability, and red to near-infrared (NIR) emission. organic-chemistry.org

Corrosion Inhibitors: The ability of the quinoline nitrogen to coordinate to metal surfaces makes its derivatives effective corrosion inhibitors. nih.gov

The introduction of substituents like the trifluoromethoxy group can significantly alter the electronic properties (e.g., HOMO/LUMO energy levels) of the quinoline scaffold, providing a strategy to fine-tune the performance of the resulting materials for specific applications.

Design of Fluorescent Probes and Sensors Incorporating Quinoline Scaffolds

The inherent fluorescence of the quinoline ring system makes it an excellent scaffold for the design of fluorescent probes and chemosensors. cas.orgresearchgate.netnih.gov These molecular tools are designed to detect and quantify specific analytes, such as metal ions or biologically important molecules, through a measurable change in their fluorescence properties. cas.org

The design of a quinoline-based sensor typically involves two key components:

A Recognition Unit (Receptor): This part of the molecule is designed to selectively bind to the target analyte.

A Signaling Unit (Fluorophore): The quinoline scaffold often serves as the core of the fluorophore, providing the fundamental photophysical properties. cas.org

The interaction between the receptor and the analyte triggers a change in the fluorescence of the quinoline fluorophore. researchgate.net Common sensing mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). nih.gov

Quinoline-based probes have been developed for a wide range of targets:

Metal Ions: Probes for detecting biologically important ions like Zn²⁺ and Cu²⁺ have been extensively studied. organic-chemistry.orgcas.org For example, some quinoline-based sensors exhibit a "turn-on" fluorescence response, where the emission intensity increases dramatically upon binding to Zn²⁺. cas.org

Biomolecules: Sensors have been designed to monitor levels of small-molecule biothiols like cysteine, which can be a biomarker for certain diseases.

Environmental Monitoring: These probes can be used to detect pollutants or explosive compounds, such as 2,4,6-trinitrophenol (TNP), in environmental samples. rsc.org

The modular nature of the quinoline scaffold allows chemists to rationally design probes with high selectivity, sensitivity, and desirable photophysical properties for applications in environmental science, diagnostics, and live-cell imaging. researchgate.netnih.gov

Applications in Medicinal Chemistry Research: Pharmacological Relevance and Mechanistic Insights

Quinoline (B57606) Scaffold as a Foundation for Drug Design and Discovery

The quinoline ring system is recognized as a "privileged scaffold" in drug discovery due to its presence in a multitude of compounds with significant biological activities. nih.govnih.gov This heterocyclic aromatic compound is characterized by a double-ring structure that is synthetically versatile, allowing for the creation of large libraries of structurally diverse derivatives. nih.gov Researchers have successfully developed numerous quinoline-based molecules with applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.govresearchgate.netbiointerfaceresearch.com

The synthetic accessibility of the quinoline core allows chemists to systematically alter its structure to optimize interactions with specific biological targets. nih.gov Substitutions at various positions on the rings can fine-tune electronic properties, lipophilicity, and steric profile, which are critical for efficacy and selectivity. The inclusion of a bromine atom, as in 4-Bromo-7-(trifluoromethoxy)quinoline, often enhances binding affinity or modulates metabolic stability. Similarly, the trifluoromethoxy group is a lipophilic electron-withdrawing group that can improve cell membrane permeability and metabolic resistance, making it a valuable substituent in modern drug design. The widespread success of quinoline-containing drugs has cemented its status as a fundamental building block in the search for new medicines. biointerfaceresearch.com

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the quinoline scaffold have been extensively investigated as inhibitors of various enzymes crucial to disease pathogenesis. The specific electronic and structural features of compounds like this compound make them attractive candidates for targeting enzyme active sites.

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins essential for the metabolism of a vast majority of drugs. nih.govbiomolther.org Inhibition of these enzymes is a major cause of drug-drug interactions. nih.gov Quinoline-based structures have been studied both as substrates and inhibitors of CYP450 isoforms. For instance, 7-benzoyl quinoline has been utilized as a model substrate in pre-clinical studies to analyze the inhibition kinetics of CYP3A4, the most prominent drug-metabolizing enzyme. nih.govresearchgate.net

The mechanism of inhibition can be reversible (competitive or non-competitive) or irreversible, where a reactive metabolite forms a covalent bond with the enzyme, leading to its inactivation. nih.govbiomolther.org While direct studies on this compound are not available, a structurally related compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, has been noted for its interaction with CYP450 enzymes, which is a key aspect of its biological activity profile. This suggests that quinolines featuring halogen and trifluoromethyl/trifluoromethoxy groups warrant investigation for their potential to modulate CYP450 activity.

Inhibition of DNA Gyrase and Topoisomerase Enzymes

DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA, making them validated targets for antibacterial and anticancer therapies. nih.govnih.gov The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase. nih.gov